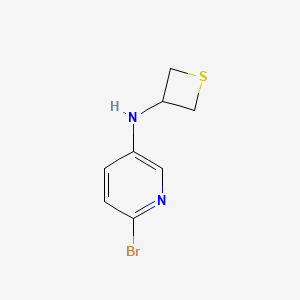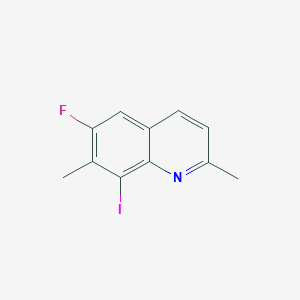
6-Fluoro-8-iodo-2,7-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-iodo-2,7-dimethylquinoline is an organic compound with the molecular formula C11H9FIN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of fluorine and iodine atoms at the 6th and 8th positions, respectively, along with two methyl groups at the 2nd and 7th positions on the quinoline ring. The unique substitution pattern on the quinoline ring imparts distinct chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-iodo-2,7-dimethylquinoline typically involves multi-step organic reactions. One common method includes the halogenation of a quinoline derivative. For instance, starting with 2,7-dimethylquinoline, selective fluorination and iodination can be achieved using appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as silver salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-iodo-2,7-dimethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The iodine atom makes it a suitable candidate for coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-8-iodo-2,7-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-iodo-2,7-dimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to target proteins, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the iodine and additional methyl groups, resulting in different chemical properties.
8-Iodoquinoline: Lacks the fluorine and additional methyl groups, affecting its reactivity and applications.
2,7-Dimethylquinoline: Lacks both halogen atoms, making it less versatile in certain chemical reactions.
Uniqueness
The presence of both fluorine and iodine atoms allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and various research fields .
Properties
Molecular Formula |
C11H9FIN |
|---|---|
Molecular Weight |
301.10 g/mol |
IUPAC Name |
6-fluoro-8-iodo-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H9FIN/c1-6-3-4-8-5-9(12)7(2)10(13)11(8)14-6/h3-5H,1-2H3 |
InChI Key |
LKHZFPCGSUEGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2C=C1)F)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


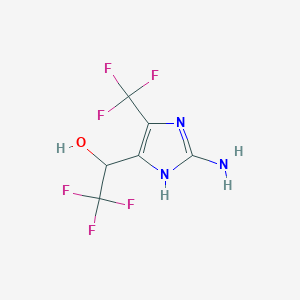
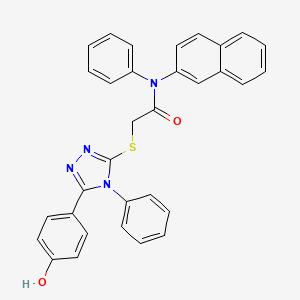
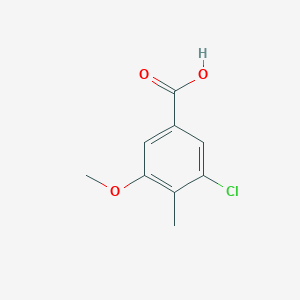
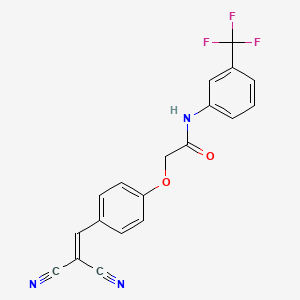
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)
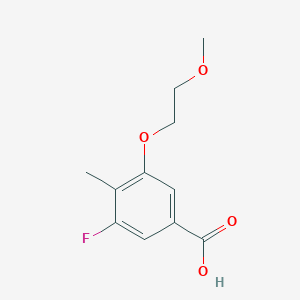
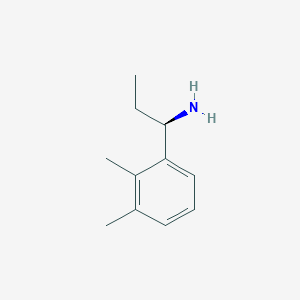
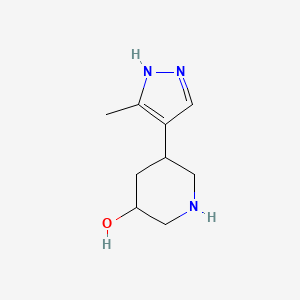
![1-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B15227897.png)
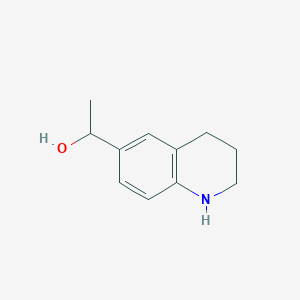
![5-Ethynyl-2-azabicyclo[4.1.0]heptane](/img/structure/B15227906.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B15227908.png)
![N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B15227912.png)
